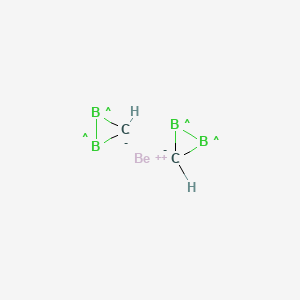
Beryllium bisdiboriran-3-ide-1,2-diyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium bisdiboriran-3-ide-1,2-diyl is a unique organometallic compound that features beryllium as the central metal atom coordinated to two diboriran-3-ide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium bisdiboriran-3-ide-1,2-diyl typically involves the reaction of beryllium chloride with diboriran-3-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium bisdiboriran-3-ide-1,2-diyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium hydrides.
Substitution: The diboriran-3-ide ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields beryllium oxide, while reduction can produce beryllium hydrides.
Applications De Recherche Scientifique
Beryllium bisdiboriran-3-ide-1,2-diyl has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mécanisme D'action
The mechanism by which beryllium bisdiboriran-3-ide-1,2-diyl exerts its effects involves the coordination of the beryllium atom with the diboriran-3-ide ligands. This coordination creates a stable complex that can interact with other molecules through various pathways. The molecular targets and pathways involved include:
Metal-Ligand Interactions: The beryllium atom forms strong bonds with the ligands, which can influence the reactivity and stability of the compound.
Catalytic Activity: The compound can act as a catalyst by providing a reactive site for chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium bis(3-diboriranyl): Another beryllium-based compound with similar ligands.
Beryllium bis(3-diboriranyl)-1,2-diyl: A closely related compound with slight structural differences.
Uniqueness
Beryllium bisdiboriran-3-ide-1,2-diyl is unique due to its specific ligand coordination and the resulting properties. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds. Its unique structure allows for specific applications in catalysis and materials science that are not possible with other beryllium compounds.
Propriétés
Numéro CAS |
60490-02-0 |
|---|---|
Formule moléculaire |
C2H2B4Be |
Poids moléculaire |
78.3 g/mol |
InChI |
InChI=1S/2CHB2.Be/c2*1-2-3-1;/h2*1H;/q2*-1;+2 |
Clé InChI |
JTZAPZYFWVKFBI-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].[B]1[B][CH-]1.[B]1[B][CH-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


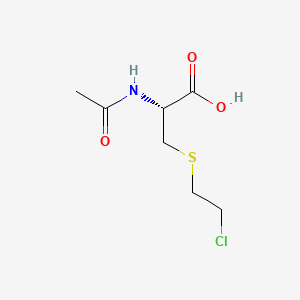
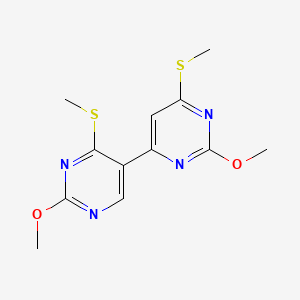


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
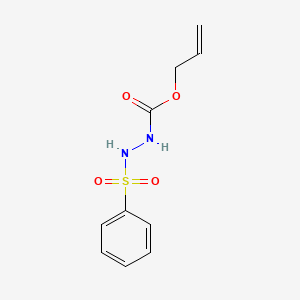

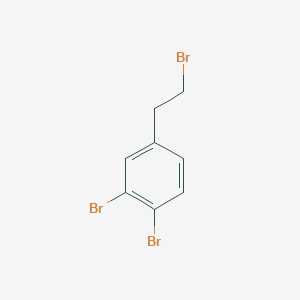
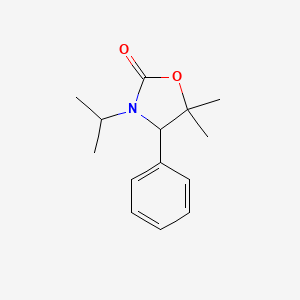
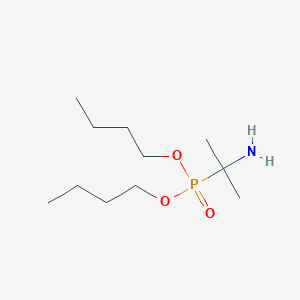
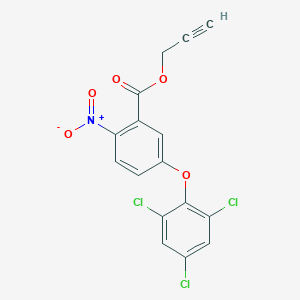
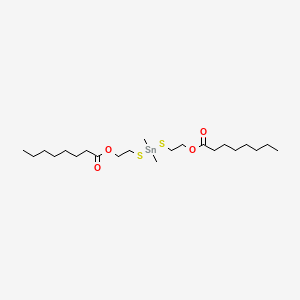

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
